Dersimelagon

Catalog No.
S525679
CAS No.
1835256-48-8
M.F
C36H45F4N3O5
M. Wt
675.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dersimelagon

CAS Number

1835256-48-8

Product Name

Dersimelagon

IUPAC Name

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

Molecular Formula

C36H45F4N3O5

Molecular Weight

675.8 g/mol

InChI

InChI=1S/C36H45F4N3O5/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45)/t25-,30+,31+,35+/m1/s1

InChI Key

MUNWOYRHJPWQNE-GMFUQMJFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dersimelagon;

Canonical SMILES

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F

Isomeric SMILES

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F

The exact mass of the compound Dersimelagon is 646.5478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dersimelagon (MT-7117; CAS 1835256-48-8) is a synthetic, non-peptide small molecule that functions as a highly selective melanocortin 1 receptor (MC1R) agonist. Unlike endogenous melanocyte-stimulating hormones (α-MSH) or first-generation synthetic peptide analogs, dersimelagon is structurally optimized for oral bioavailability and high metabolic stability[1]. With a molecular weight of 675.8 g/mol and a defined solid-state formulation profile (soluble in DMSO and ethanol at ≥10 mg/mL), it provides a robust, process-friendly alternative to peptide-based MC1R modulators . Its primary procurement value lies in its ability to selectively induce eumelanogenesis and modulate fibrotic pathways without requiring complex parenteral delivery systems or proteolytic protection strategies.

Generic substitution with standard MC1R agonists, such as afamelanotide or endogenous α-MSH, fundamentally alters both experimental design and formulation requirements. Afamelanotide is a synthetic tridecapeptide that is highly susceptible to proteolytic degradation in the gastrointestinal tract, necessitating its formulation as a specialized subcutaneous implant for sustained delivery [1]. Furthermore, afamelanotide acts as a pan-melanocortin agonist, binding non-selectively to MC1R, MC3R, and other receptors, which introduces confounding downstream effects such as MC3R-mediated nausea in clinical models [2]. Procuring dersimelagon eliminates these barriers by providing a stable, small-molecule architecture that permits standard oral dosing regimens and isolates MC1R-specific mechanistic pathways without off-target peptide cross-reactivity.

Receptor Selectivity and Off-Target Minimization

Dersimelagon demonstrates strict selectivity for MC1R, isolating melanogenic pathways from broader melanocortin systemic responses. In human embryonic kidney (HEK293) cell assays, dersimelagon exhibits a Ki of 2.26 nM for hMC1R compared to 32.9 nM for hMC4R, and an EC50 of 8.16 nM for hMC1R versus >10,000 nM for hMC2R . In contrast, the benchmark comparator afamelanotide functions as a non-selective pan-agonist across MC1R, MC3R, and other melanocortin receptors, which frequently triggers MC3R-associated off-target effects [1].

Evidence DimensionReceptor Selectivity (hMC1R vs hMC3R/hMC4R/hMC2R)
Target Compound DataDersimelagon: Ki = 2.26 nM (hMC1R), EC50 >10,000 nM (hMC2R)
Comparator Or BaselineAfamelanotide: Non-selective binding across MC1R, MC3R, and other receptors
Quantified DifferenceOrders of magnitude higher selectivity for MC1R, eliminating MC3R-driven systemic interference
ConditionsIn vitro HEK293 expression models and human receptor binding assays

Allows researchers to definitively isolate MC1R-mediated eumelanin production and anti-inflammatory effects without confounding data from MC3R or MC2R activation.

In Vitro Melanogenesis Potency and Material Efficiency

For cellular assays requiring pigment induction, dersimelagon operates at picomolar concentrations, ensuring high reproducibility with minimal material consumption. In B16F1 melanocyte models, dersimelagon increases eumelanin production in a concentration-dependent manner with an EC50 of exactly 13 pM . This extreme potency ensures that even at sub-nanomolar concentrations, the compound drives complete melanogenic pathway activation compared to baseline vehicle controls .

Evidence DimensionEumelanin Induction Potency (EC50)
Target Compound DataDersimelagon: EC50 = 13 pM
Comparator Or BaselineBaseline vehicle control: No significant eumelanin induction
Quantified DifferenceConcentration-dependent eumelanin induction achieved at 13 pM
ConditionsB16F1 melanocyte cell culture, 3-day incubation

The picomolar efficacy significantly reduces the mass of compound required per assay, lowering procurement volumes for large-scale in vitro screening.

Formulation Viability and Pharmacokinetic Delivery

Dersimelagon fundamentally shifts the physical handling and delivery requirements for MC1R research. As a small molecule (MW 675.8), it is highly soluble in standard laboratory solvents (≥10 mg/mL in DMSO/Ethanol) and achieves rapid systemic distribution via oral administration, with a median Tmax of 2 hours in human models and 30 minutes in murine models [1]. Conversely, afamelanotide is a tridecapeptide that undergoes rapid proteolytic cleavage if administered orally, mandating its formulation into a rigid 1.7 cm subcutaneous implant for sustained delivery[2].

Evidence DimensionDelivery Route and Formulation Stability
Target Compound DataDersimelagon: Orally bioavailable small molecule, median Tmax = 2 hours
Comparator Or BaselineAfamelanotide: Tridecapeptide requiring subcutaneous surgical implantation
Quantified DifferenceEliminates requirement for surgical implantation and peptide stabilization
ConditionsIn vivo pharmacokinetic modeling and clinical administration

Enables standard oral gavage or dietary admixture in preclinical models, avoiding the complex surgical protocols and formulation barriers required for peptide implants.

Oral Formulation Development for Photodermatoses

Utilizing dersimelagon's high oral bioavailability to model and develop daily-dosed systemic photoprotection therapies for erythropoietic protoporphyria (EPP), bypassing the strict limitations and surgical requirements of subcutaneous peptide implants [1].

Isolated MC1R Pathway Investigation

Employing dersimelagon in cellular or murine models to study MC1R-driven eumelanogenesis and anti-inflammatory responses without the confounding MC3R-mediated side effects (such as nausea and altered feeding behavior) associated with pan-melanocortin agonists like afamelanotide [2].

Preclinical Modeling of Systemic Sclerosis and Fibrosis

Leveraging the compound's small-molecule architecture and stable pharmacokinetics to evaluate MC1R-mediated antifibrotic effects in bleomycin-induced skin fibrosis models, where repeated oral dosing is operationally superior to continuous peptide infusion [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

675.32953419 Da

Monoisotopic Mass

675.32953419 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1CWH5SV4G2

Drug Indication

Treatment of erythropoietic protoporphyria, Treatment of X-linked protoporphyria

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024

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